6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride
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Overview
Description
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride typically involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions, often in an alcoholic solvent. The intermediate product is then subjected to further reactions to introduce the isobutyl group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogenation or alkylation reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
Uniqueness
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride is unique due to its specific isobutyl substitution, which can influence its biological activity and solubility. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1401319-33-2 |
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Molecular Formula |
C9H13ClN2O3 |
Molecular Weight |
232.66 |
IUPAC Name |
6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6;/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14);1H |
InChI Key |
BYEKQFVYFZAQDM-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=NC(=O)N1)C(=O)O.Cl |
solubility |
not available |
Origin of Product |
United States |
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